The compound is derived from uridine, a naturally occurring nucleoside. It can be classified as a pyrimidine nucleoside, specifically a 5-methyluridine derivative. The addition of alkyl groups, such as butyl, enhances its hydrophobicity and potentially alters its interaction with biological systems, making it valuable in various scientific applications, particularly in the development of oligonucleotide therapeutics .
The synthesis of 2'-O-butyl-5-methyluridine typically involves several key steps:
The synthesis can be performed under mild conditions and is amenable to both small-scale laboratory synthesis and larger-scale production, making it suitable for various applications in research and industry .
The molecular formula for 2'-O-butyl-5-methyluridine is C₁₃H₁₈N₂O₅. Its structure consists of:
The structural representation can be summarized as follows:
This compound exhibits specific stereochemistry due to the ribose sugar configuration, which is critical for its biological activity.
2'-O-butyl-5-methyluridine can participate in several chemical reactions typical for nucleosides:
The mechanism of action of 2'-O-butyl-5-methyluridine primarily revolves around its incorporation into RNA strands. Upon incorporation into RNA:
Research indicates that such modifications can lead to increased binding affinity for complementary sequences while maintaining or enhancing biological activity .
These properties make it suitable for various biochemical applications, including drug development and molecular biology research.
2'-O-butyl-5-methyluridine has several important applications:
Ribose 2ʹ-O-methylation represents a fundamental class of RNA modification conserved across all domains of life. This modification involves the enzymatic transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2ʹ-hydroxyl group of the ribose sugar in RNA nucleotides, catalyzed by specific methyltransferase enzymes [8] [10]. In archaea and eukaryotes, the reaction is primarily guided by small ribonucleoprotein complexes (sRNPs or snoRNPs). The core enzymatic component is fibrillarin (archaea/eukaryotes), which forms a complex with scaffold proteins (Nop5 in archaea) and the RNA-binding protein L7Ae. This complex associates with C/D box small RNAs (sRNAs), which contain guide sequences that base-pair with target RNA regions, positioning the methylation site precisely at the nucleotide located five bases upstream of the box D/Dʹ motif [10].
Table 1: Core Components of Archaeal C/D Box sRNP Complex for 2ʹ-O-Methylation
Component | Role | Conservation |
---|---|---|
Fibrillarin | Catalytic methyltransferase; binds SAM cofactor | Archaea, Eukaryota |
Nop5 | Scaffold protein; bridges fibrillarin and L7Ae; facilitates dimerization | Archaea, Eukaryota |
L7Ae | Binds kink-turn (k-turn) structure in C/D box sRNA | Archaea (homologs in eukaryotes: Snu13/15.5K) |
C/D box sRNA | Contains guide sequences for target RNA recognition | Archaea, Eukaryota |
Bacteria employ distinct protein-only methyltransferases (e.g., RlmJ/K) that recognize specific RNA sequences or structural motifs without guide RNAs [5] [8]. The chemical outcome of 2ʹ-O-methylation is the substitution of the polar ribose 2ʹ-OH group with a methyl ether (-O-CH₃). This alteration significantly enhances RNA stability by conferring resistance to alkaline hydrolysis and ribonuclease degradation. Furthermore, it constrains ribose puckering (favouring the C3ʹ-endo conformation), which stabilizes the A-form helix geometry critical for RNA-protein interactions and translational fidelity [1] [10]. While the primary natural product is 2ʹ-O-methylribose (Nm), longer alkyl chains, such as 2ʹ-O-butyl, are not observed in natural biological systems and are exclusively synthetic derivatives [7] [9].
2ʹ-O-methylated nucleotides (Nm) serve diverse biological functions across life forms, heavily influenced by environmental adaptation and functional specialization:
Natural Occurrence of 2ʹ-O-Butyl-5-methyluridine: Crucially, 2ʹ-O-butyl-5-methyluridine is not a naturally occurring modified nucleoside. It is a synthetic analog engineered by chemists. Its design builds upon the natural occurrence of two distinct modifications:
2ʹ-O-Butyl-5-methyluridine synthetically combines the methylated base (5-methyluracil) with a 2ʹ-O-butylribose. The butyl group (-O-CH₂-CH₂-CH₂-CH₃) is significantly larger and more hydrophobic than the natural methyl group (-O-CH₃). While enzymes like the metagenome-derived RK9 nucleoside hydrolase can recognize and process 2ʹ-O-methyluridine [9], there is no evidence for natural enzymatic pathways synthesizing or utilizing nucleosides with 2ʹ-O-alkyl chains as long as butyl.
The distribution, abundance, and enzymatic machinery for 2ʹ-O-methylation exhibit significant variation across the domains of life, reflecting evolutionary divergence and adaptation:
Table 2: Comparative Analysis of 2ʹ-O-Methylation (Nm) Across Domains of Life
Feature | Bacteria | Archaea | Eukaryota |
---|---|---|---|
Primary Catalytic System | Protein-only methyltransferases (e.g., RlmJ, RlmKL) | C/D box sRNP (Fibrillarin/Nop5/L7Ae + sRNA) | C/D box snoRNP (Fibrillarin/Nop56,58/15.5K + snoRNA) |
Guide RNA Usage | Absent | Present (Linear & Circular sRNAs) | Present (snoRNAs) |
Typical Abundance (rRNA) | Low (~10 sites) | High; Thermo/acidophiles > mesophiles (~50-100+ sites) | High (~100-200 sites) |
Key Functional Drivers | Ribosome assembly, basic stability | Extreme thermostability, structural integrity | Ribosome/spliceosome assembly, fine-tuning of translation/splicing |
Representative Modifications | Gm18 (tRNA), Um2558 (23S rRNA) | Diverse Nm in rRNA & tRNA; e.g., Am, Gm, Cm, Um | Diverse Nm; m⁵U, m⁵C often co-occur with Nm |
Dynamicity | Yes (e.g., Gm18 under stress) | Largely constitutive; essential for survival in extremophiles | Largely constitutive; some regulation during ribosome biogenesis |
2ʹ-O-Alkyl > Methyl | Not observed | Not observed | Not observed |
Key Findings from Comparative Analysis:
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